1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Description
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-6,8-difluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F5N3/c16-9-6-10-12(23-4-1-2-21-3-5-23)8-13(15(18,19)20)22-14(10)11(17)7-9/h6-8,21H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGODDRZHOXCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of fluorine atoms: Fluorination reactions are carried out to introduce the difluoro and trifluoromethyl groups onto the quinoline ring.
Attachment of the homopiperazine moiety: The final
Biological Activity
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a novel compound with significant interest in pharmaceutical research. Its unique structural features, characterized by multiple fluorine substitutions on the quinoline ring and the presence of a homopiperazine moiety, suggest potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C15H14F5N3, with a molar mass of approximately 331.28 g/mol. The compound features a quinoline core substituted with difluoro and trifluoromethyl groups, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antitumor agent and its role in modulating various cellular pathways.
Antitumor Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .
Table 1: Comparison of Antitumor Activities of Quinoline Derivatives
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinoline derivatives suggests that fluorine substitutions enhance lipophilicity and bioavailability, which are critical for their pharmacological efficacy. The position and number of fluorine atoms can significantly affect the compound's interaction with biological targets.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds with fluorinated quinoline structures show potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . These studies often utilize MTT assays to determine cell viability post-treatment.
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in tumor growth inhibition. For example, a study involving a fluorinated quinoline derivative showed a marked reduction in tumor size in xenograft models .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups has been shown to enhance the efficacy of these compounds against various bacterial strains. For instance, compounds similar to 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine have demonstrated minimum inhibitory concentrations (MICs) in the range of 4–20 µg/mL against resistant strains of bacteria such as Staphylococcus aureus .
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer cell metabolism positions it as a promising candidate for cancer therapy. Research has highlighted that certain quinoline derivatives can selectively inhibit human acetyl-CoA carboxylases (ACCs), which play a crucial role in fatty acid metabolism and are implicated in tumor growth . The selectivity against human ACC2 over ACC1 suggests potential for targeted cancer therapies with reduced side effects.
Case Study 1: Antimicrobial Efficacy
A study published in Nature Communications examined the antimicrobial properties of various quinoline derivatives, including those structurally related to this compound. The findings indicated that modifications at the C-7 and C-8 positions significantly affected the compounds' antibacterial activity, with certain substitutions leading to improved potency against drug-resistant strains .
Case Study 2: Targeted Cancer Therapy
In a recent investigation into novel anticancer agents, researchers synthesized a series of quinoline derivatives and evaluated their effects on human cancer cell lines. The study found that specific modifications to the quinoline structure enhanced cytotoxicity against breast and prostate cancer cells. Notably, compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on substitutions, metabolic stability, and pharmacological relevance.
Structural and Functional Analogues
Key Differences and Implications
- Fluorination vs. Chlorination: The target compound’s 6,8-difluoro substitution provides stronger electron-withdrawing effects and improved metabolic stability compared to chlorine () or mono-fluoro () analogs. Fluorine’s electronegativity reduces electron density at oxidizable sites, slowing hepatic metabolism .
- Homopiperazine vs. However, the target compound’s fluorination may counteract this instability .
Research Findings and Pharmacological Insights
Metabolic Stability
- Fluorine and trifluoromethyl groups in the target compound reduce oxidative metabolism by cytochrome P450 enzymes, as shown in studies of Slack potassium channel activators ().
- Homopiperazine alone is prone to N-dealkylation, but the 6,8-difluoro and 2-CF3 substitutions likely protect the ring from enzymatic degradation .
Pharmacological Potential
- The compound’s structural features align with trends in kinase inhibitor design () and ion channel modulation (), suggesting dual therapeutic applications.
- In vitro studies of similar compounds demonstrate nanomolar potency against targets like Slack channels, with fluorinated analogs showing prolonged half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
